molecular formula C18H13F2N3O3 B11285775 N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11285775
M. Wt: 357.3 g/mol
InChI Key: SGFLJNGZQAMVJD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-difluoroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with urea under acidic conditions to yield the tetrahydropyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods often employ catalysts and optimized reaction conditions to minimize by-products and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for designing new drugs with improved efficacy and selectivity.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3,4-difluorophenyl)-3-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both 3,4-difluorophenyl and 4-methylphenyl groups. These substituents confer distinct physicochemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13F2N3O3

Molecular Weight

357.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H13F2N3O3/c1-10-2-5-12(6-3-10)23-17(25)13(9-21-18(23)26)16(24)22-11-4-7-14(19)15(20)8-11/h2-9H,1H3,(H,21,26)(H,22,24)

InChI Key

SGFLJNGZQAMVJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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